2-Aminopurine cep

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Aminopurine is a fluorescent nucleobase analog frequently used as a structure-sensitive reporter to study the chemical and biophysical properties of nucleic acids. It is particularly useful in investigating the thermodynamics and kinetics of RNA folding, RNA-ligand binding, and RNA catalytic activity .

Synthetic Routes and Reaction Conditions:

- One synthetic route involves the thiation of guanosine with phosphorus pentasulfide followed by reduction with Raney nickel .

- Another method utilizes the condensation of chloromercuri-2-benzamidopurine with 2,3,5-tri-O-benzoylribofuranosyl chloride, followed by deprotection of the hydroxyl functions .

- A photochemical reduction of 6-chloro-2-aminopurine riboside to the corresponding 2-aminopurine nucleoside has also been reported .

Industrial Production Methods:

- Industrial production often involves the use of phosphoryl chloride and subsequent reduction steps .

Types of Reactions:

Oxidation: 2-Aminopurine can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in literature.

Reduction: Reduction of 6-chloro-2-aminopurine riboside to 2-aminopurine nucleoside using photochemical methods.

Common Reagents and Conditions:

Phosphorus pentasulfide: for thiation.

Raney nickel: for reduction.

Chloromercuri-2-benzamidopurine: and 2,3,5-tri-O-benzoylribofuranosyl chloride for condensation reactions.

Major Products:

Scientific Research Applications

2-Aminopurine is widely used in scientific research due to its fluorescent properties:

Chemistry: Used as a probe to study nucleic acid structures and interactions.

Biology: Employed in the investigation of RNA folding and RNA-ligand interactions.

Medicine: Utilized in the development of antiviral and antitumor agents.

Industry: Applied in the synthesis of nucleoside analogs for various biochemical studies.

Mechanism of Action

2-Aminopurine exerts its effects by incorporating into nucleic acids and acting as a fluorescent probe. It can mimic the natural bases adenine and guanine, allowing it to pair with thymine and cytosine . This property makes it useful for studying the dynamics of nucleic acid structures and interactions with enzymes and other molecules .

Comparison with Similar Compounds

Adenine: Shares structural similarities but lacks the fluorescent properties of 2-aminopurine.

Guanine: Another natural purine base that can pair with cytosine but does not exhibit fluorescence.

7-Deazaadenosine (Tubercidine): A tricyclic analog used in similar biochemical studies.

Uniqueness:

Properties

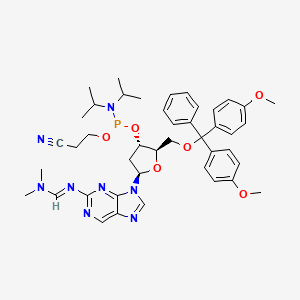

IUPAC Name |

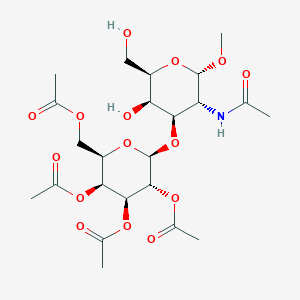

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H53N8O6P/c1-30(2)51(31(3)4)58(55-24-12-23-44)57-38-25-40(50-29-46-37-26-45-42(48-41(37)50)47-28-49(5)6)56-39(38)27-54-43(32-13-10-9-11-14-32,33-15-19-35(52-7)20-16-33)34-17-21-36(53-8)22-18-34/h9-11,13-22,26,28-31,38-40H,12,24-25,27H2,1-8H3/b47-28+/t38-,39+,40+,58?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPIPLWEGKTHNG-WWBOHCBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)/N=C/N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H53N8O6P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8082791.png)

![Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)](/img/structure/B8082846.png)

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B8082860.png)

![2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B8082861.png)